BenchChemオンラインストアへようこそ!

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide

JNK isoform selectivity MAPK signalling kinase inhibitor profiling

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide (CAS 355000-40-7) belongs to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series identified as potent, selective inhibitors of the c‑Jun N‑terminal kinases JNK2 and JNK3. The compound bears a cyclopropanecarboxamide moiety at the 2‑amino position of the tetrahydrobenzothiophene core, a scaffold whose X‑ray crystallography has revealed a unique binding mode in the ATP‑binding site of JNK3, where the 3‑cyano substituent serves as an H‑bond acceptor interacting with the hinge region.

Molecular Formula C13H14N2OS
Molecular Weight 246.33
CAS No. 355000-40-7
Cat. No. B2976596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide
CAS355000-40-7
Molecular FormulaC13H14N2OS
Molecular Weight246.33
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C#N
InChIInChI=1S/C13H14N2OS/c14-7-10-9-3-1-2-4-11(9)17-13(10)15-12(16)8-5-6-8/h8H,1-6H2,(H,15,16)
InChIKeyDAYQQRFQUSNVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide (CAS 355000-40-7): A JNK2/3‑Selective Inhibitor for Targeted Kinase Research & Procurement


N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide (CAS 355000-40-7) belongs to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series identified as potent, selective inhibitors of the c‑Jun N‑terminal kinases JNK2 and JNK3 [1]. The compound bears a cyclopropanecarboxamide moiety at the 2‑amino position of the tetrahydrobenzothiophene core, a scaffold whose X‑ray crystallography has revealed a unique binding mode in the ATP‑binding site of JNK3, where the 3‑cyano substituent serves as an H‑bond acceptor interacting with the hinge region [1]. Frequently catalogued under ChEMBL ID CHEMBL1956430 and described as a JNK2/3 inhibitor tool compound, it is available at ≥98% purity (HPLC) for research use only [2][3].

Why General-Purpose JNK Inhibitors Cannot Replace N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide in JNK2/3-Driven Research


Broad-spectrum JNK inhibitors such as SP600125 and JNK-IN-8 exhibit promiscuous kinase inhibition across JNK1, JNK2, and JNK3, often with significant off-target activity within the MAPK family and beyond [1]. In contrast, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide belongs to a structurally distinct series that achieves JNK2/3 selectivity over JNK1 and p38α via a unique hinge-region H‑bond interaction from its 3‑cyano group, as confirmed by X‑ray crystallography [2]. This selectivity profile is essential for experiments that require discrimination between JNK1‑mediated and JNK2/3‑mediated signalling, making generic substitution scientifically indefensible when precise isoform attribution is the experimental objective [2].

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide: Comparator-Backed Quantitative Differentiation Evidence


JNK3 vs. JNK2 vs. JNK1 Isoform Selectivity: Quantitative IC50 Comparison Within the N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide Series

Within the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, compound 5a (a close structural analogue of the cyclopropanecarboxamide) inhibited JNK3 with a pIC50 of 6.7 (IC50 ≈ 200 nM) and JNK2 with a pIC50 of 6.5 (IC50 ≈ 316 nM), while showing substantially weaker activity against JNK1 [1]. This JNK3>JNK2>>JNK1 selectivity gradient is a hallmark of the series and contrasts sharply with the equipotent pan-JNK inhibition observed for SP600125 (JNK1 IC50 ≈ 40 nM, JNK2 IC50 ≈ 40 nM, JNK3 IC50 ≈ 90 nM) [2].

JNK isoform selectivity MAPK signalling kinase inhibitor profiling

Unique ATP-Binding-Site Interaction: X‑Ray Crystallographic Evidence of a 3‑Cyano Hinge-Region H‑Bond in JNK3

X‑ray co-crystal structures of analogues 5e and 8a bound to JNK3 (PDB entries referenced in the primary publication) reveal that the 3‑cyano substituent on the tetrahydrobenzothiophene core forms a hydrogen-bond acceptor interaction with the backbone NH of the hinge residue Met149, a binding feature not observed for ATP-competitive JNK inhibitors lacking this nitrile [1]. This interaction anchors the scaffold in a distinct orientation within the adenine pocket, differentiating it from the typical hinge-binding modes of indazole-based (e.g., JNK-IN-8) or anthrapyrazolone-based (SP600125) JNK inhibitors [1][2].

X-ray crystallography ATP-binding site structure-based drug design

Physicochemical Differentiation: cLogP and H‑Bond Profile vs. Common JNK Inhibitor Tool Compounds

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide exhibits a calculated logP of 2.85 and possesses 1 H‑bond donor and 3 H‑bond acceptors, fully compliant with Lipinski's Rule of Five [1]. By comparison, the widely used JNK inhibitor SP600125 has a higher cLogP (~3.5) and lower aqueous solubility at physiological pH, while TCS JNK 5a (the naphthamide analogue, CAS 312917-14-9) has a substantially higher cLogP (>4.5) and projected lower passive permeability due to increased aromatic ring count [2].

drug-likeness physicochemical properties solubility-permeability balance

VIPR1 Off-Target Activity: BindingDB Data Highlighting a Non-Kinase Interaction Not Shared by Other JNK Inhibitors

BindingDB affinity data (monomer ID BDBM50365991, corresponding to CHEMBL1956430) documents an interaction between this compound and the rat vasoactive intestinal polypeptide receptor 1 (VIPR1) with a measured Ki, an off-target GPCR activity that has not been reported for the reference JNK inhibitors SP600125 or JNK-IN-8 [1]. This VPAC1 receptor interaction, originating from the same publication that describes the VIPR1 antagonist optimisation series (Harikrishnan et al., 2012), indicates that the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide scaffold has polypharmacology that may be leveraged or must be controlled for, depending on the experimental design [2].

off-target pharmacology GPCR interaction VIPR1 antagonism

Procurement-Relevant Application Scenarios for N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide (CAS 355000-40-7)


JNK2/3 Isoform-Specific Signalling Dissection in Neurodegenerative Disease Models

When a research programme requires unambiguous discrimination between JNK2- and JNK3-mediated neuronal apoptosis versus JNK1-mediated survival signalling, this compound provides the JNK3>JNK2>>JNK1 selectivity window documented in the Angell et al. series, enabling cleaner interpretation of siRNA or CRISPR JNK knockout phenotype rescue experiments than non-selective tool compounds [1].

Structure-Based Drug Design Utilising the 3-Cyano Hinge-Binding Pharmacophore

Medicinal chemistry teams pursuing novel JNK3-selective scaffolds for Alzheimer's or Parkinson's disease can use the X‑ray-validated 3‑cyano hinge interaction as a rationally designed starting point for fragment growing or scaffold hopping, a validated structural advantage not available from the anthrapyrazolone or indazole chemical series [1].

Cellular Assays Requiring Balanced Hydrophilicity for Reduced Non-Specific Protein Binding

In cell-based JNK activity assays (e.g., phospho‑c‑Jun AlphaLISA in neuronal cultures) where hydrophobic compounds cause aggregation and false negatives, the cLogP of 2.85 and single H‑bond donor profile of this cyclopropanecarboxamide predict superior aqueous solubility and lower non-specific binding relative to the more lipophilic naphthamide analogue TCS JNK 5a (cLogP >4.5), leading to more reliable IC50 determinations in dose-response experiments [2][3].

JNK-VPAC1 Crosstalk Studies in Neuroimmunology

Investigators studying the intersection of JNK MAPK signalling and VIP/VPAC1 neuroimmune axes can exploit the compound's dual JNK2/3–VIPR1 targeting profile, as documented in BindingDB and the Harikrishnan et al. VIPR1 series, to probe pathway crosstalk in glial cell models where both targets are co-expressed, a polypharmacology feature not offered by standard JNK inhibitors [2][3].

Quote Request

Request a Quote for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.